4-Chloro-2-methyl-benzoic acid tert-butyl ester CAS 1872907-39-5
4-Chloro-2-methyl-benzoic acid tert-butyl ester CAS 1872907-39-5
Technical Guide: 4-Chloro-2-methyl-benzoic acid tert-butyl ester (CAS 1872907-39-5) [1]
Executive Summary
4-Chloro-2-methyl-benzoic acid tert-butyl ester (CAS 1872907-39-5) is a specialized bifunctional intermediate critical to modern medicinal chemistry and drug discovery. It serves as a "linchpin" scaffold, offering two distinct chemical handles: a sterically hindered ester that acts as a robust protecting group for the carboxylic acid, and an aryl chloride positioned for transition-metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, chemoselectivity, and application in the generation of complex pharmaceutical pharmacophores, particularly in oncology and anti-infective research.
Chemical Identity & Physicochemical Profile
This compound is characterized by the presence of a bulky tert-butyl group which imparts significant lipophilicity and stability against nucleophilic attack at the carbonyl carbon, a feature essential for multi-step synthesis.
| Property | Data |
| IUPAC Name | tert-Butyl 4-chloro-2-methylbenzoate |
| CAS Number | 1872907-39-5 |
| Molecular Formula | C₁₂H₁₅ClO₂ |
| Molecular Weight | 226.70 g/mol |
| Structure | Benzoate ester with -Cl at C4, -CH₃ at C2 |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in water |
| Key Functionality | Acid-labile protecting group; Aryl halide electrophile |
Synthetic Architecture & Methodology
The synthesis of CAS 1872907-39-5 requires overcoming the steric hindrance of the ortho-methyl group and the bulky tert-butyl alcohol nucleophile. Standard Fischer esterification is often ineffective here. Two superior pathways are recommended based on scale and available equipment.
Pathway A: The "Mild" Steglich-Type Approach (Recommended for Lab Scale)
This method utilizes Di-tert-butyl dicarbonate (Boc₂O) and DMAP. It avoids harsh acidic conditions and is operationally simple.[2]
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Mechanism: DMAP catalyzes the attack of the carboxylate on Boc₂O, forming a mixed anhydride, which then undergoes nucleophilic attack by tert-butanol (or elimination of CO₂/isobutylene mechanisms depending on exact conditions).
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Advantages: High yield, mild conditions, minimal purification.
Pathway B: The Acid Chloride Activation (Recommended for Scale-Up)
For kilogram-scale production, converting the parent acid to the acid chloride using thionyl chloride (SOCl₂), followed by reaction with tert-butoxide, is more cost-effective.
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Precursor Synthesis: The parent acid, 4-chloro-2-methylbenzoic acid (CAS 7499-07-2), is typically synthesized via lithiation of 2-bromo-5-chlorotoluene followed by CO₂ quenching.[3]
Experimental Protocol: Boc-Anhydride Mediated Synthesis
Objective: Synthesize 10.0 g of 4-Chloro-2-methyl-benzoic acid tert-butyl ester. Prerequisite: All glassware must be flame-dried; reaction performed under Nitrogen/Argon atmosphere.
Reagents:
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4-Chloro-2-methylbenzoic acid (1.0 equiv)[4]
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Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
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4-Dimethylaminopyridine (DMAP) (0.3 equiv)
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tert-Butanol (t-BuOH) (1.5 equiv)
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Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
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Activation: Charge a 250 mL round-bottom flask with 4-Chloro-2-methylbenzoic acid (58.6 mmol) and anhydrous THF (100 mL).
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Catalyst Addition: Add DMAP (17.5 mmol) in one portion. The mixture may become slightly heterogeneous.
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Reagent Addition: Add Boc₂O (117.2 mmol) dropwise via an addition funnel over 15 minutes. Gas evolution (CO₂) will be observed.
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Esterification: Add tert-butanol (88 mmol). Note: In many Boc₂O protocols, the solvent itself (if tBuOH) or the Boc₂O breakdown provides the t-butyl source, but explicit addition ensures stoichiometry.
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Reaction: Stir at 40°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The acid spot (baseline) should disappear, replaced by a high Rf UV-active spot.
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Workup:
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Quench with saturated NH₄Cl solution (50 mL).
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Extract with Ethyl Acetate (3 x 50 mL).
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Wash combined organics with 1M HCl (to remove DMAP), saturated NaHCO₃, and Brine.
-
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Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).
Reactivity Profile & Applications in Drug Discovery
The utility of CAS 1872907-39-5 lies in its orthogonal reactivity . It allows researchers to modify the aromatic core without disturbing the carboxylic acid, which is unmasked only at the final stage.
A. The Aryl Chloride Handle (Cross-Coupling)
The chlorine atom at the C4 position is activated enough for Palladium-catalyzed cross-coupling reactions, particularly when using electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos).
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Suzuki-Miyaura: Coupling with aryl boronates to form biaryl cores.
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Buchwald-Hartwig: Amination to introduce solubilizing amine groups (common in kinase inhibitors).
B. The tert-Butyl Ester (Protection)
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Base Stability: The bulky ester resists hydrolysis under basic conditions (e.g., LiOH, K₂CO₃) used during the cross-coupling steps.
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Acid Lability: It is cleanly removed using TFA (Trifluoroacetic acid) or HCl/Dioxane to yield the free acid.
Visualizing the Workflow
Caption: Figure 1. Synthesis and downstream application workflow for CAS 1872907-39-5.
Critical Safety & Handling
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Hazards: The compound is an ester derivative and should be treated as a potential skin and eye irritant. The precursor acid chloride (if used) is corrosive.
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Storage: Store in a cool, dry place (2–8°C recommended) under inert gas. The tert-butyl group can undergo slow elimination to isobutylene if exposed to strong acids or excessive heat over time.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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PubChem. (2025).[4][5] 4-Chloro-2-methyl-benzoic acid tert-butyl ester (Compound Summary). National Library of Medicine. [Link][1]
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Google Patents. (2007).[5] Preparation method of 4-chloromethyl benzoic acid t-butyl ester (CN1907948A).
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Organic Syntheses. (1971). Synthesis of esters of aromatic acids and hindered tertiary alcohols (Vol. 51, p. 96).[Link]
-
MDPI. (2015). Synthesis of 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank.[6][7] [Link][2][7]
Sources
- 1. 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives - Google Patents [patents.google.com]
- 4. 4-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 348269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-叔丁基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
